molecular formula C27H27NO2 B11574106 {1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone

{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone

Cat. No.: B11574106
M. Wt: 397.5 g/mol
InChI Key: JQWQFIAGAGYSPI-UHFFFAOYSA-N
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Description

3-BENZOYL-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-INDOLE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities. This compound is characterized by the presence of a benzoyl group, a tert-butylphenoxyethyl group, and an indole moiety, making it a complex and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-INDOLE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where the indole is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Tert-Butylphenoxyethyl Group: This step involves the reaction of the benzoyl-indole intermediate with 4-tert-butylphenol and an appropriate alkylating agent under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-BENZOYL-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-INDOLE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.

Mechanism of Action

The mechanism of action of 3-BENZOYL-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    Tryptophan: An essential amino acid with an indole moiety.

    Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.

Uniqueness

3-BENZOYL-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoyl and tert-butylphenoxyethyl groups differentiate it from other indole derivatives, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C27H27NO2

Molecular Weight

397.5 g/mol

IUPAC Name

[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-phenylmethanone

InChI

InChI=1S/C27H27NO2/c1-27(2,3)21-13-15-22(16-14-21)30-18-17-28-19-24(23-11-7-8-12-25(23)28)26(29)20-9-5-4-6-10-20/h4-16,19H,17-18H2,1-3H3

InChI Key

JQWQFIAGAGYSPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

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